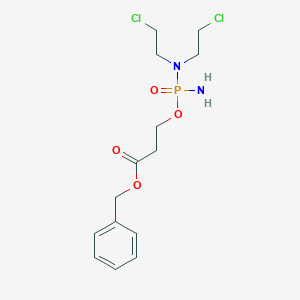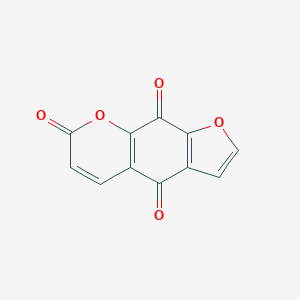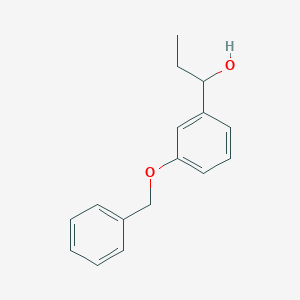
1-(2-ヒドロキシフェニル)ピペラジン
概要
説明
Synthesis Analysis
The synthesis of 1-(2-Hydroxyphenyl)piperazine derivatives involves several chemical reactions, including the Mannich reaction, which uses phenol derivatives, formaldehyde, and piperazine. For example, 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine is synthesized through this reaction, demonstrating the compound's capability as an antioxidant (Prabawati, 2016). Similarly, other derivatives have been prepared through nucleophilic substitution reactions, showcasing the compound's versatility in synthesis processes (Mishra & Chundawat, 2019).
Molecular Structure Analysis
The molecular structure of 1-(2-Hydroxyphenyl)piperazine derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction methods. These studies provide insights into the compound's structural features and conformational stability, which are crucial for understanding its reactivity and properties (Zhang et al., 2007).
Chemical Reactions and Properties
1-(2-Hydroxyphenyl)piperazine undergoes various chemical reactions, including alkylation, acidulation, and reduction, to produce pharmaceutical intermediates. These reactions demonstrate the compound's reactivity and potential for functionalization, which is essential for developing new materials and drugs (Quan, 2006).
Physical Properties Analysis
The physical properties of 1-(2-Hydroxyphenyl)piperazine and its derivatives, such as melting points and solubility, are determined by their molecular structure and substituents. These properties are crucial for their application in various fields, influencing their processing, formulation, and performance in end-use applications.
Chemical Properties Analysis
The chemical properties of 1-(2-Hydroxyphenyl)piperazine derivatives, including their reactivity, stability, and interactions with other molecules, are essential for their potential applications. Spectroscopic studies, such as FT-IR, FT-Raman, NMR, and UV-Vis, along with quantum chemical computations, provide valuable information on these properties, aiding in the design and development of new compounds with desired functionalities (Prabavathi et al., 2015).
科学的研究の応用
腸管透過性向上
1-(2-ヒドロキシフェニル)ピペラジン: 誘導体は、腸管透過性を向上させる可能性について研究されています 。この用途は、腸の粘膜バリアのために、血流への吸収が困難なことが多い高分子治療薬の経口バイオアベイラビリティを改善するために不可欠です。この化合物は、有意な細胞毒性なしにこのバリアを介した治療薬の輸送を促進する能力があるため、経口薬送達システムの有望な候補となっています。
ピペラジン誘導体の合成
この化合物は、様々なピペラジン誘導体の合成における重要な中間体として機能します 。これらの誘導体は、幅広い生物学的および薬理学的活性に不可欠です。1-(2-ヒドロキシフェニル)ピペラジンの合成化学における汎用性により、潜在的な治療用途を有する新規化合物を開発することができます。
医薬品化合物の調製
2-(ピペラジン-1-イル)フェノール: は、医薬品化合物の調製に使用されます 。その構造は、有効成分(API)として機能する可能性のある複雑な分子の合成に役立ちます。ピペラジン環上のヒドロキシアルキル置換は、特に、目的の薬理学的特性を持つ化合物を生成するために役立ちます。
薬物動態プロファイルの向上
この化合物は、ピペラジンとフェノールの部分構造を有しており、薬物候補の薬物動態プロファイルを改善することが知られています 。これらの改善には、生物学的受容体との相互作用の改善、水溶性とバイオアベイラビリティの向上などがあり、これらは有効な薬物設計に不可欠です。
抗菌および抗真菌用途
1-(2-ヒドロキシフェニル)ピペラジンの誘導体は、抗菌および抗真菌特性について評価されています 。この化合物の構造は、様々な病原性微生物の増殖を阻害する可能性のある薬剤の合成を可能にし、新しい抗菌療法の開発に役立ちます。
がん研究
この化合物は、特に、癌細胞株に対する細胞毒性を持つ分子の設計と合成において、がん研究で使用されてきました 。1-(2-ヒドロキシフェニル)ピペラジンの構造を改変することにより、研究者は、様々な種類のがんの効果的な治療法につながる可能性のある新しい化合物を作り出すことができます。
作用機序
Target of Action
1-(2-Hydroxyphenyl)piperazine, also known as 2-(piperazin-1-yl)phenol, is primarily used as an intestinal permeation enhancer . It enhances transepithelial transport, which is the movement of substances across the epithelium, a layer of cells that lines the surfaces of our body .
Mode of Action
It is known to enhance transepithelial transport with minimal cytotoxicity compared to similarly effective molecules . This suggests that it interacts with its targets in a way that promotes the transport of substances across the epithelial barrier without causing significant cell damage .
Pharmacokinetics
It is known that the presence of nitrogen atoms in piperazine derivatives can improve the pharmacological and pharmacokinetic profiles of drug candidates, serving as hydrogen bond donors/acceptors, tuning the interactions with receptors, and increasing water solubility and bioavailability .
Result of Action
The primary result of 1-(2-Hydroxyphenyl)piperazine’s action is the enhanced transport of substances across the intestinal epithelium . This can be particularly beneficial in the delivery of oral drugs, especially macromolecular therapeutics, which often face challenges in absorption across the intestinal epithelium .
Safety and Hazards
生化学分析
Biochemical Properties
It is known that piperazine derivatives, a family to which 1-(2-Hydroxyphenyl)piperazine belongs, have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific derivative and the biological context .
Cellular Effects
For example, certain piperazine derivatives have been found to enhance transepithelial transport with minimal cytotoxicity . Another piperazine derivative has shown high cytotoxicity to glioblastoma (U87) and cervix cancer (HeLa) cells .
Molecular Mechanism
Piperazine derivatives have been shown to act as reversible inhibitors of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine . This inhibition can massively disturb the motility of parasites .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 125-129 °C .
Dosage Effects in Animal Models
In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .
Metabolic Pathways
It is known that piperazine derivatives can inhibit the metabolism of succinic acid in ascarids, which disturbs the energy management of the worms .
Transport and Distribution
It is known that piperazine derivatives can enhance transepithelial transport .
Subcellular Localization
It is known that piperazine derivatives can enhance transepithelial transport, suggesting that they may localize at the cell membrane .
特性
IUPAC Name |
2-piperazin-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORNTHBBLYBAJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143733 | |
| Record name | o-(1-Piperazinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1011-17-2 | |
| Record name | 2-(1-Piperazinyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-(1-Piperazinyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-(1-Piperazinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(1-piperazinyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1-Piperazinyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3A5WD54AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the potential application of 2-(piperazin-1-yl)phenol in medical imaging?
A1: Research suggests that derivatives of 2-(piperazin-1-yl)phenol, when complexed with radioactive isotopes like Technetium-99m, could be used as imaging agents for brain receptors. Specifically, a study explored the synthesis and evaluation of [99mTc(CO)3-OH-PP-CS2], a complex incorporating 2-(piperazin-1-yl)phenol. This complex showed moderate brain uptake in rats, indicating potential for further development as a 5-HT1A receptor imaging agent. [, ]
Q2: How does 2-(piperazin-1-yl)phenol interact with dopamine receptors?
A3: A study investigating 5-methoxy-1-methyl-2-[4-(2-hydroxyphenyl)piperazin-1-yl]methyl-1H-indole (KAD22), a compound incorporating the 2-(piperazin-1-yl)phenol structure, found that it did not exhibit affinity for dopamine D2 receptors. This suggests that the presence of 2-(piperazin-1-yl)phenol alone may not be sufficient to confer binding affinity to this receptor. []
Q3: What analytical techniques were used to characterize 2-(piperazin-1-yl)phenol derivatives and their complexes?
A4: High-performance liquid chromatography (HPLC) was employed to assess the radiochemical purity and stability of the 2-(piperazin-1-yl)phenol-containing complex [99mTc(CO)3-OH-PP-CS2]. [, ] Additionally, the lipophilicity of the complex was determined using the n-octanol/water partition coefficient (Log P). [, ] These techniques provide valuable information about the physicochemical properties and behavior of the compound and its derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester](/img/structure/B30879.png)

![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)









